3-(tert-Butyl)-4-methylisoxazol-5-amine
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Overview
Description
3-(tert-Butyl)-4-methylisoxazol-5-amine is an organic compound that features a tert-butyl group, a methyl group, and an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group is known for its steric bulk, which can influence the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butylhydroxylamine with a suitable β-keto ester can lead to the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(tert-Butyl)-4-methylisoxazol-5-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-methylisoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and specificity of the compound, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
tert-Butylhydroxytoluene: Used as an antioxidant in food and industrial products.
Uniqueness
3-(tert-Butyl)-4-methylisoxazol-5-amine is unique due to the presence of both the tert-butyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-4-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)10-11-7(5)9/h9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLQSDADZDFFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246848 |
Source
|
Record name | 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120771-21-3 |
Source
|
Record name | 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120771-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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